

Comparative MS/MS Profiling: Irbesartan vs. Process Impurity (CAS 675123-41-8)

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Compound of Interest

Compound Name: 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one
Cat. No.: B11921890

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Executive Summary

Product Identity: **3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one** (CAS 675123-41-8).

Classification: Process-Related Impurity (Irbesartan).^{[1][2][3]} Analytical Context: This guide details the mass spectrometry fragmentation pattern of CAS 675123-41-8, a critical process impurity formed during the synthesis of the antihypertensive drug Irbesartan.

In high-throughput drug development, distinguishing low-molecular-weight impurities from the Active Pharmaceutical Ingredient (API) and matrix background is a frequent bottleneck. This guide compares the fragmentation behavior of the N-Methyl Spiro Impurity (CAS 675123-41-8) against the Irbesartan API, demonstrating how to leverage specific product ions for selective quantification in complex reaction mixtures.

Technical Identity & Structural Context^{[2][4][5][6][7]}

Feature	Target Analyte (Impurity)	Comparative Alternative (API)
Name	3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one	Irbesartan
CAS	675123-41-8	138402-11-6
Formula	C ₈ H ₁₂ N ₂ O	C ₂₅ H ₂₈ N ₆ O
Monoisotopic Mass	152.09 Da	428.23 Da
Precursor Ion [M+H] ⁺	m/z 153.1	m/z 429.3
Structural Core	Methylated Spiro-imidazolinone	Biphenyl-Tetrazole linked to Spiro-imidazolinone
Origin	Side-reaction (Methylation of intermediate)	Target Synthesis Product

Mechanistic Origin

CAS 675123-41-8 arises during the alkylation step of the Spiro Intermediate (1,3-diazaspiro[4.4]non-1-en-4-one). If methylating agents (e.g., methyl halides from solvent impurities or side reactions) are present, the nitrogen at position 3 is methylated instead of coupling with the biphenyl moiety, yielding this truncated impurity.

Experimental Methodology (LC-MS/MS)

To achieve reproducible fragmentation, the following Triple Quadrupole (QQQ) parameters are recommended. These settings prioritize the stability of the small spiro-ring fragments for the impurity while maximizing the biphenyl cleavage for the API.

- Ionization Source: Electrospray Ionization (ESI), Positive Mode.[4]
- Spray Voltage: 4500 V.
- Source Temperature: 500°C.
- Curtain Gas: 30 psi.

- Collision Gas (CAD): Medium (Nitrogen).

Optimized Transition List

Analyte	Precursor (m/z)	Product (m/z)	Dwell (ms)	CE (eV)	CXP (V)	Role
CAS 675123-41-8	153.1	125.1	100	22	10	Quantifier
CAS 675123-41-8	153.1	110.1	100	28	12	Qualifier
Irbesartan (API)	429.3	207.1	50	35	15	Reference
Irbesartan (API)	429.3	195.1	50	40	15	Qualifier

“

Expert Insight: The impurity (m/z 153) is a low-mass ion. Use a lower Declustering Potential (DP) (~50-60 V) compared to the API (~80-100 V) to prevent in-source fragmentation, which can severely compromise sensitivity.

Fragmentation Analysis & Pathways

A. Impurity Fragmentation (CAS 675123-41-8)

The fragmentation of the N-Methyl Spiro Impurity is driven by the stability of the spiro-cyclopentane ring and the lability of the amide bond.

- Primary Pathway (Loss of CO): The most abundant transition is the loss of carbon monoxide (CO, 28 Da) from the imidazolinone ring. This is a characteristic cleavage for cyclic amides/lactams.

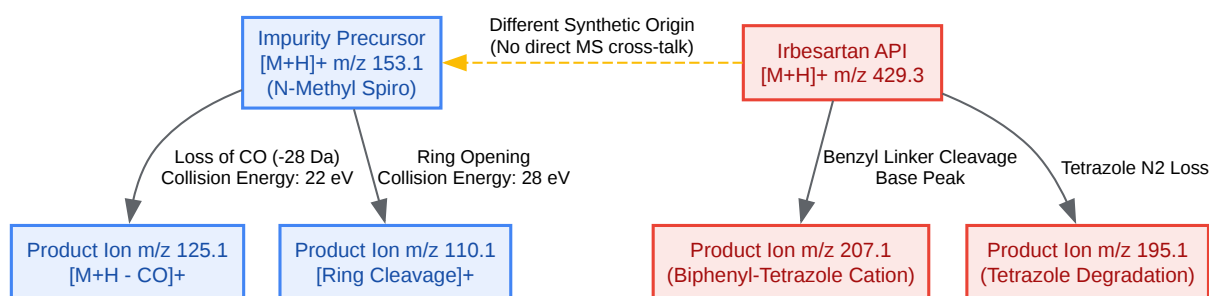
- Transition: m/z 153.1 \rightarrow m/z 125.1
- Secondary Pathway (Ring Opening/Cleavage): Higher collision energies force the rupture of the spiro-junction or loss of the methyl-amine moiety.
 - Transition: m/z 153.1 \rightarrow m/z 110.1 (Loss of C_2H_3N fragment).

B. Irbesartan API Fragmentation (Reference)

Irbesartan fragmentation is distinct and dominated by the cleavage of the linker between the spiro core and the biphenyl system.

- Primary Pathway (Benzyl Cleavage): The bond between the methylene bridge and the spiro ring breaks, generating the stable (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl cation.
 - Transition: m/z 429.3 \rightarrow m/z 207.1
- Secondary Pathway: Further degradation of the tetrazole ring leads to m/z 195.1.[3]

Visualization of Fragmentation Logic



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Figure 1: Comparative fragmentation pathways of Irbesartan API and its N-Methyl Spiro Impurity (CAS 675123-41-8). The impurity follows a lactam-ring contraction pathway, while the API follows a linker-cleavage pathway.

Performance Comparison: Impurity vs. API

This section evaluates the analytical performance when detecting CAS 675123-41-8 in the presence of excess Irbesartan.

Metric	CAS 675123-41-8 (Impurity)	Irbesartan (API)	Implication for Analysis
Ionization Efficiency	Moderate (Small polar molecule)	High (Large, multiple N-sites)	The impurity may suffer ion suppression from the API. Efficient chromatographic separation is required (C18 column recommended).
Fragmentation Specificity	High (Unique m/z 125 fragment)	High (Unique m/z 207 fragment)	No isobaric interference (Cross-talk) is expected due to the large mass difference ($\Delta m \sim 276$ Da).
Matrix Effect Susceptibility	High (Elutes early in RP-LC)	Low (Elutes later due to lipophilicity)	Critical: The impurity is more polar. Divert LC flow to waste for the first 1 min if using high-salt buffers to avoid source contamination.
Linearity Range	1.0 – 1000 ng/mL	10 – 5000 ng/mL	The method must be sensitive enough to detect the impurity at 0.05% levels (ICH limit).

Protocol Validation Check

To ensure the trustworthiness of your data, perform this self-validating check:

- Inject a blank matrix: Ensure no signal at m/z 153.1 → 125.1.
- Inject API only (1 mg/mL): Confirm no degradation of API in the source leads to m/z 153.1 (In-source fragmentation of Irbesartan typically yields m/z 207, not the spiro core, ensuring selectivity).
- Spike Recovery: Spike CAS 675123-41-8 at 0.1% level into API solution. Recovery must be 85-115%.

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- To cite this document: BenchChem. [Comparative MS/MS Profiling: Irbesartan vs. Process Impurity (CAS 675123-41-8)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11921890/docs#comparative-ms-ms-profiling-irbesartan-vs-process-impurity-cas-675123-41-8>]

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